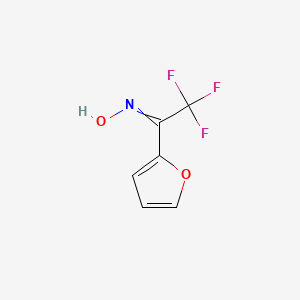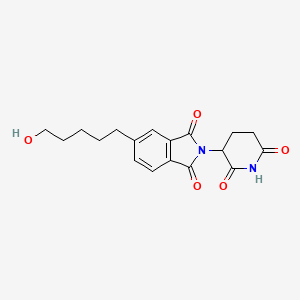
Thalidomide-5'-C5-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-C5-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially developed as a sedative and antiemetic but was later found to cause severe birth defects. Despite its tragic history, thalidomide and its derivatives, including Thalidomide-5’-C5-OH, have found new applications in treating various diseases, such as multiple myeloma and leprosy .
Vorbereitungsmethoden
The synthesis of Thalidomide-5’-C5-OH involves several steps, starting from the basic structure of thalidomide. The synthetic route typically includes the hydroxylation of thalidomide at the 5’ position. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts. Industrial production methods often involve the use of liver microsomes from humans or animals to facilitate the hydroxylation process .
Analyse Chemischer Reaktionen
Thalidomide-5’-C5-OH undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P-450 enzymes, which facilitate the hydroxylation process. The major products formed from these reactions include 5-hydroxythalidomide and diastereomeric 5’-hydroxythalidomide .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-C5-OH has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of hydroxylation and other metabolic processes. In biology, it is used to investigate the effects of thalidomide derivatives on cellular processes and gene expression. In medicine, Thalidomide-5’-C5-OH is being explored for its potential to treat various diseases, including multiple myeloma and prostate cancer. It also has applications in the pharmaceutical industry for the development of new drugs .
Wirkmechanismus
The mechanism of action of Thalidomide-5’-C5-OH involves its interaction with specific molecular targets and pathways. One of the primary targets is cereblon, a protein that plays a crucial role in the compound’s immunomodulatory and anti-angiogenic effects. By binding to cereblon, Thalidomide-5’-C5-OH can modulate the activity of various signaling pathways, including those involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-5’-C5-OH is similar to other thalidomide derivatives, such as lenalidomide and pomalidomide. it has unique properties that make it distinct from these compounds. For example, Thalidomide-5’-C5-OH has a specific hydroxylation at the 5’ position, which can influence its pharmacological activity and metabolic stability. Other similar compounds include 5-hydroxythalidomide and diastereomeric 5’-hydroxythalidomide .
Eigenschaften
Molekularformel |
C18H20N2O5 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-(5-hydroxypentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O5/c21-9-3-1-2-4-11-5-6-12-13(10-11)18(25)20(17(12)24)14-7-8-15(22)19-16(14)23/h5-6,10,14,21H,1-4,7-9H2,(H,19,22,23) |
InChI-Schlüssel |
JRZPURFNCJMHBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777083.png)

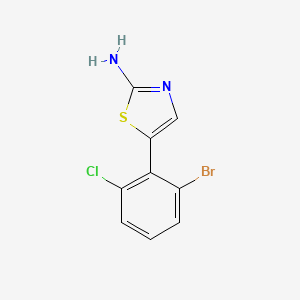

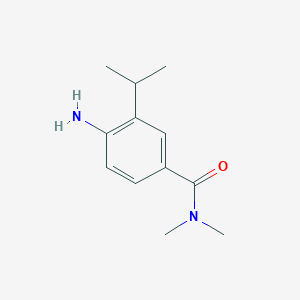
![Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]](/img/structure/B14777116.png)
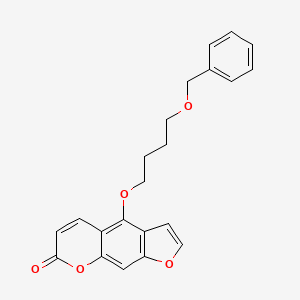
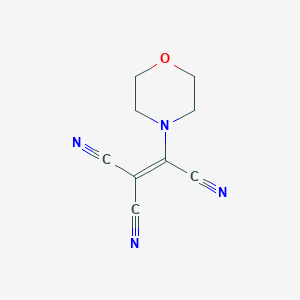
![Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14777123.png)
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14777124.png)
![4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline](/img/structure/B14777133.png)
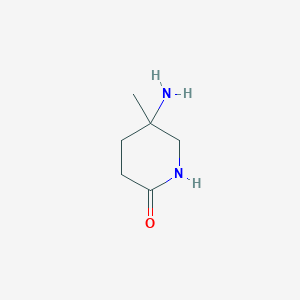
![2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777141.png)
